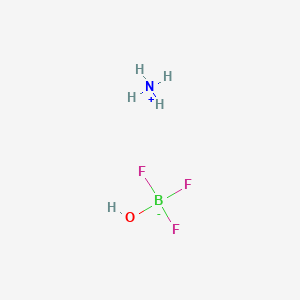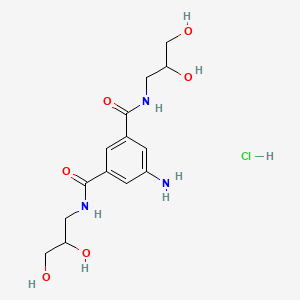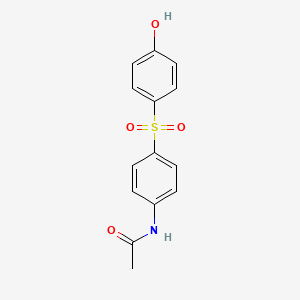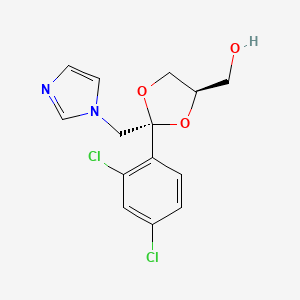![molecular formula C₂₁H₂₅NO₄ B1145279 trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-1-methylpiperidine CAS No. 127017-42-9](/img/new.no-structure.jpg)
trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-1-methylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-1-methylpiperidine: is a complex organic compound with the molecular formula C21H25NO4 and a molecular weight of 355.43 g/mol This compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzodioxole and a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-1-methylpiperidine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Piperidine Ring Formation: The piperidine ring can be synthesized via a Mannich reaction, involving the condensation of formaldehyde, a secondary amine, and a ketone.
Coupling Reactions: The benzodioxole and piperidine moieties are then coupled using appropriate reagents and conditions, such as using a base like sodium hydride in a polar aprotic solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the piperidine ring, potentially converting it to a piperidine derivative.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Functionalized benzodioxole derivatives.
科学研究应用
Chemistry:
- Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology:
- Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-1-methylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
- trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-hydroxyphenyl)-1-methylpiperidine
- trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-chlorophenyl)-1-methylpiperidine
Uniqueness:
- The presence of the methoxy group in trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-1-methylpiperidine provides unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
属性
CAS 编号 |
127017-42-9 |
|---|---|
分子式 |
C₂₁H₂₅NO₄ |
分子量 |
355.43 |
同义词 |
trans-(±)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-1-methylpiperidine; _x000B_(3R,4S)-rel-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-1-methylpiperidine; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[5-Chloro-2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}(methyl)amine](/img/structure/B1145196.png)

![(1r,2s,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane](/img/structure/B1145208.png)



